

In-depth Technical Guide: 4-Methoxy-3-nitrophenol (CAS: 15174-02-4)

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Compound of Interest

Compound Name: 4-Methoxy-3-nitrophenol

Cat. No.: B081317

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research and informational purposes only. **4-Methoxy-3-nitrophenol** is a chemical intermediate and should be handled with appropriate safety precautions by trained professionals.

Executive Summary

4-Methoxy-3-nitrophenol, with CAS number 15174-02-4, is a nitrophenolic organic compound. Structurally, it features a phenol ring substituted with a methoxy group (-OCH₃) and a nitro group (-NO₂) at positions 4 and 3, respectively. Its primary role in the scientific and industrial landscape is as a key building block or intermediate in the synthesis of more complex molecules.^{[1][2]} While direct biological studies on this specific isomer are limited in publicly accessible literature, its structure is of interest to medicinal chemists, particularly for developing novel active pharmaceutical ingredients (APIs), such as compounds with potential antimicrobial or anti-inflammatory properties.^[3] The presence of the electron-donating methoxy group and the electron-withdrawing nitro group on the aromatic ring creates a distinct electronic profile that dictates its reactivity.^[2]

Physicochemical and Safety Data

Comprehensive, experimentally-derived data for **4-Methoxy-3-nitrophenol** is sparse. The following tables summarize available information from various chemical suppliers and databases.

Table 1: Chemical Identifiers and Properties

Property	Value	Source(s)
CAS Number	15174-02-4	[4]
Molecular Formula	C ₇ H ₇ NO ₄	[4]
Molecular Weight	169.14 g/mol	[4]
IUPAC Name	4-methoxy-3-nitrophenol	[4]
Synonyms	3-Nitro-4-methoxyphenol	[3]
Physical Form	Solid	[4]
Melting Point	78-80 °C	[5]
Storage	Sealed in dry, room temperature	[4]
Solubility	Low solubility in water; Soluble in many organic solvents like alcohols, esters, and ethers.	[6]
Purity (Typical)	97%	[4]

Table 2: Safety and Hazard Information

Hazard Statement	Code	Description
Acute Toxicity, Oral	H302	Harmful if swallowed
Skin Irritation	H315	Causes skin irritation
Eye Irritation	H319	Causes serious eye irritation
Signal Word	Warning	
GHS Pictogram	GHS07 (Exclamation Mark)	

Source: Sigma-Aldrich[4]

Synthesis and Reactivity

4-Methoxy-3-nitrophenol is primarily a synthetic compound, and its preparation is a key step for accessing more complex derivatives.

Reactivity Profile

The chemical behavior of **4-Methoxy-3-nitrophenol** is governed by its three functional groups: the phenolic hydroxyl, the nitro group, and the methoxy group.

- Phenolic Hydroxyl (-OH): This group is moderately acidic and can be readily deprotonated, alkylated, or acylated, making it a key handle for synthetic modifications.[\[2\]](#)
- Nitro Group (-NO₂): As a strong electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution. However, it is a crucial functional group that can be reduced to an aniline (-NH₂), a common pharmacophore in drug molecules.[\[2\]](#) This transformation is fundamental to its use in pharmaceutical synthesis.
- Methoxy Group (-OCH₃): This electron-donating group influences the regioselectivity of reactions on the aromatic ring.

The interplay of these groups makes it a versatile synthon for creating diverse chemical scaffolds.[\[2\]](#)

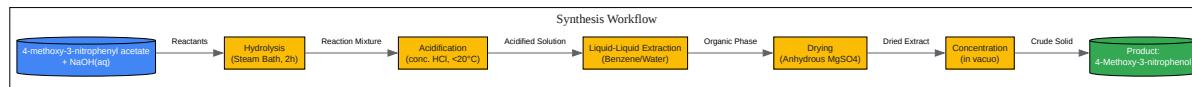
Experimental Synthesis Protocol

A common route to synthesize **4-Methoxy-3-nitrophenol** is through the hydrolysis of its acetate precursor. The following is a representative experimental procedure.

Experimental Protocol: Hydrolysis of 4-methoxy-3-nitrophenyl acetate[\[5\]](#)

- Reaction Setup: A mixture of 61 g (0.29 mol) of 4-methoxy-3-nitrophenyl acetate and 34.68 g (0.87 mol) of sodium hydroxide (NaOH) in 500 mL of water is prepared in a suitable reaction vessel.
- Heating: The mixture is stirred and heated on a steam bath for 2 hours to effect hydrolysis.
- Acidification: The reaction solution is cooled, and then acidified with 87 mL of concentrated hydrochloric acid (HCl), while maintaining the temperature below 20°C.

- Extraction: The acidified solution is extracted three times with benzene (total volume of 1500 mL).
- Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate (MgSO_4), filtered, and concentrated in vacuo.
- Product Isolation: The resulting solid is isolated, yielding 33 g of **4-Methoxy-3-nitrophenol** with a melting point of 78-80°C.



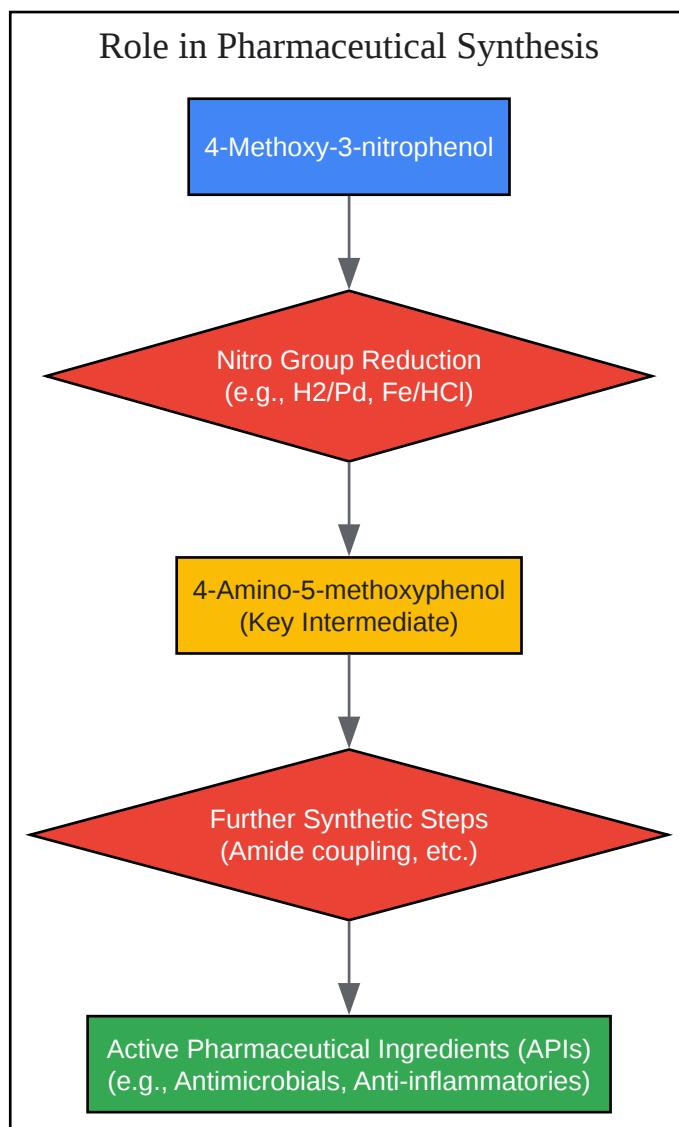
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Caption: Workflow for the synthesis of **4-Methoxy-3-nitrophenol** via hydrolysis.

Applications in Research and Drug Development

The primary utility of **4-Methoxy-3-nitrophenol** is as a chemical intermediate.^{[3][7]} It serves as a precursor for the synthesis of dyes, pigments, and functionalized polymers.^[2]

In the pharmaceutical sector, it is a valuable starting material for building more complex drug candidates.^[2] Its structure is incorporated into synthetic pathways targeting compounds with potential therapeutic benefits, such as antimicrobial and anti-inflammatory agents.^{[3][7]} The key chemical transformation enabling its use in drug development is the reduction of the nitro group to an amine, which introduces a versatile functional group for further molecular elaboration.^[2]



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Caption: Logical flow from **4-Methoxy-3-nitrophenol** to potential APIs.

Biological Activity and Signaling Pathways

There is currently a lack of specific data in peer-reviewed literature concerning the biological activity, mechanism of action, or specific signaling pathway modulation of **4-Methoxy-3-nitrophenol** itself. Research has focused on the biological effects of more complex molecules derived from this intermediate rather than the precursor itself. For drug development professionals, this compound should be viewed as a foundational scaffold rather than an active

agent. Future research may explore its intrinsic biological properties, but at present, no specific pathways can be definitively associated with it.

Spectroscopic Characterization

Detailed, published spectroscopic data (NMR, IR, MS) specifically for **4-Methoxy-3-nitrophenol** (CAS 15174-02-4) is not readily available. Characterization is typically performed by researchers as part of a synthetic workflow but is often not published for simple intermediates. For reference, the expected characteristic signals in an FTIR spectrum would include:[2]

- A broad hydroxyl (-OH) stretching vibration from 3200-3600 cm^{-1} .
- Asymmetric and symmetric nitro (-NO₂) stretching vibrations between 1500-1570 cm^{-1} and 1300-1370 cm^{-1} , respectively.

Researchers synthesizing this compound would need to perform their own analytical characterization (¹H NMR, ¹³C NMR, IR, MS) to confirm its identity and purity.

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